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Compound of Interest

Compound Name: 2-(Acetyloxy)-5-chlorobenzoic acid

Cat. No.: B161008 Get Quote

Introduction: Beyond a Simple Building Block
In the landscape of organic synthesis and medicinal chemistry, the strategic selection of

starting materials is paramount to the success of a multi-step synthetic campaign. 2-
(Acetyloxy)-5-chlorobenzoic acid, a derivative of 5-chlorosalicylic acid, emerges as a

particularly valuable intermediate. Its structure is deceptively simple, yet it offers a powerful

combination of functionalities: a reactive carboxylic acid, a strategically placed chloro

substituent, and a protected phenolic hydroxyl group. This unique arrangement allows for

sequential and site-selective reactions, making it an important tool for constructing complex

molecular architectures.

This guide provides an in-depth exploration of 2-(Acetyloxy)-5-chlorobenzoic acid, moving

beyond its basic properties to detail its practical applications. We will delve into validated

protocols, explain the chemical rationale behind methodological choices, and present a

framework for its use in drug discovery and development. The information herein is intended for

researchers, scientists, and drug development professionals seeking to leverage this

intermediate's full synthetic potential.

Physicochemical Properties & Data
A thorough understanding of a reagent's physical and chemical properties is the foundation of

safe and effective laboratory practice.
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Property Value Reference

IUPAC Name
2-acetyloxy-5-chlorobenzoic

acid
[1]

CAS Number 1734-62-9

Molecular Formula C₉H₇ClO₄

Molecular Weight 214.60 g/mol [2]

Appearance
Colorless or white crystalline

solid
[3]

Melting Point 138 - 140 °C (280 - 284 °F)

Boiling Point 348.7 ± 32.0 °C (Predicted) [3]

Solubility
Soluble in DMSO and acetone;

low solubility in water.
[3]

Safety & Handling: A Mandate for Precaution
2-(Acetyloxy)-5-chlorobenzoic acid requires careful handling to mitigate potential health

risks. The following information is derived from safety data sheets (SDS) and should be

rigorously followed.

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation 2, and Serious Eye Damage 1.

[2]

Signal Word: Danger[2]

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.[4]

H318: Causes serious eye damage.[2]

H402: Harmful to aquatic life.
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Precautionary Statements & Personal Protective Equipment (PPE):

P280: Wear protective gloves, eye protection, and face protection.[4]

P264: Wash skin thoroughly after handling.[4]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[4]

General Handling: Operate in a well-ventilated area to avoid inhaling dust.[3] Immediately

change contaminated clothing and apply preventive skin protection.

Core Synthesis: Preparation of the Intermediate
The most established and direct route to 2-(Acetyloxy)-5-chlorobenzoic acid is the

acetylation of its precursor, 5-chlorosalicylic acid.[1] This reaction selectively protects the

phenolic hydroxyl group, leaving the carboxylic acid available for subsequent transformations.

Protocol 1: Acetylation of 5-Chlorosalicylic Acid
Objective: To synthesize 2-(Acetyloxy)-5-chlorobenzoic acid by protecting the hydroxyl group

of 5-chlorosalicylic acid.

Mechanism: This reaction is a classic example of esterification. The lone pair of electrons on

the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction

is typically catalyzed by a small amount of strong acid or base, though it can often proceed with

gentle heating. The acetyl group acts as a protecting group, preventing the phenolic hydroxyl

from interfering in subsequent reactions involving the carboxylic acid.
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Caption: Workflow for the synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid.
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Materials:

5-Chlorosalicylic acid

Acetic anhydride

Concentrated Sulfuric Acid (catalytic amount, optional)

Toluene or another suitable inert solvent

Ice-cold water

Round-bottom flask with reflux condenser

Stir plate and magnetic stir bar

Heating mantle

Procedure:

In a clean, dry round-bottom flask, suspend 5-chlorosalicylic acid (1.0 eq) in toluene.

Add acetic anhydride (1.5 - 2.0 eq) to the suspension.

Optional: Add 1-2 drops of concentrated sulfuric acid as a catalyst.

Heat the mixture to 50-60°C with stirring. The solids should gradually dissolve as the reaction

proceeds.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed (typically 1-3 hours).

Once complete, cool the reaction mixture to room temperature.

Slowly pour the mixture into a beaker of ice-cold water with vigorous stirring to quench the

excess acetic anhydride.

The product will precipitate as a white solid. Continue stirring for 30 minutes to ensure

complete precipitation.
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Collect the solid product by vacuum filtration.

Wash the filter cake thoroughly with cold water to remove acetic acid and any remaining

catalyst.

Dry the product under vacuum to yield 2-(Acetyloxy)-5-chlorobenzoic acid. Purity can be

assessed by melting point and spectroscopic methods (¹H NMR, IR).

Application as a Synthetic Intermediate
The primary utility of 2-(Acetyloxy)-5-chlorobenzoic acid lies in the strategic protection of the

phenolic hydroxyl group. This enables chemists to perform selective reactions on the carboxylic

acid moiety without unintended side reactions. A common and crucial transformation is the

formation of amide bonds, a cornerstone of peptide and pharmaceutical synthesis.

Protocol 2: Amide Bond Formation via TBTU Coupling
Objective: To synthesize an N-substituted amide from 2-(Acetyloxy)-5-chlorobenzoic acid.

Rationale: The acetyl group on the phenolic oxygen is stable under standard amide coupling

conditions, preventing the formation of undesired ester byproducts or other side reactions

involving the hydroxyl group. Coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium tetrafluoroborate) are highly efficient for activating the carboxylic acid,

facilitating its reaction with an amine to form a stable amide bond.
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Caption: Amide coupling using 2-(Acetyloxy)-5-chlorobenzoic acid.

Materials:

2-(Acetyloxy)-5-chlorobenzoic acid (1.0 eq)

TBTU (1.1 eq)

A primary or secondary amine (e.g., Benzylamine) (1.1 eq)

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

1M HCl solution

Saturated NaHCO₃ solution
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Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Nitrogen atmosphere apparatus

Procedure:

Dissolve 2-(Acetyloxy)-5-chlorobenzoic acid in anhydrous DMF in a flask under a nitrogen

atmosphere.

Add TBTU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This

"pre-activation" step forms the reactive ester intermediate.

In a separate flask, dissolve the amine in a small amount of DMF.

Add the amine solution dropwise to the activated acid mixture.

Allow the reaction to stir at room temperature. Monitor progress by TLC. The reaction is often

complete within 2-4 hours.

Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory

funnel.

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to obtain the crude amide product.

Purify the product via column chromatography or recrystallization as needed.

Protocol 3: Deprotection to Reveal the Phenolic
Hydroxyl Group
Objective: To hydrolyze the acetyl protecting group to yield the corresponding 5-

chlorosalicylamide derivative.
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Rationale: The biological activity of many related compounds is dependent on the free phenolic

hydroxyl group.[1] Therefore, a deprotection step is often the final key transformation. Basic

hydrolysis using a mild base like lithium hydroxide (LiOH) or sodium carbonate is effective for

cleaving the ester bond without affecting the newly formed amide.
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(Protected Product)

Reaction Mixture

1. Dissolve

Base Hydrolysis
(e.g., LiOH in THF/H₂O)

2. Add Reagents

Acidic Work-up
(e.g., add 1M HCl)

3. Stir & Monitor

Extraction & Purification
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5-Chlorosalicylamide Derivative
(Final Deprotected Product)
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Caption: Deprotection workflow to yield the final salicylamide.

Materials:

Protected N-substituted amide (from Protocol 2)

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)
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Water

1M HCl solution

Ethyl acetate

Procedure:

Dissolve the acetyl-protected amide in a mixture of THF and water (e.g., 3:1 ratio).

Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature.

Monitor the reaction by TLC for the disappearance of the starting material.

Once the reaction is complete, carefully acidify the mixture to pH ~5-6 with 1M HCl.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the resulting phenolic product as necessary.

Biological Context and Significance
Research has indicated that 2-(Acetyloxy)-5-chlorobenzoic acid is a potent apoptotic agent

and is being investigated for its potential in cancer therapy.[5] It has been shown to inhibit

tumor growth in animal models.[5] The mechanism of action is thought to involve the hydrolysis

of its acetyloxy group to release 5-chlorosalicylic acid, which is a critical first step for its cellular

effects.[1] Furthermore, the parent compound may have applications in treating Alzheimer's

disease due to its ability to inhibit tau phosphorylation.[5]

This biological context underscores the importance of the synthetic protocols described. By

using 2-(Acetyloxy)-5-chlorobenzoic acid as an intermediate, researchers can create

libraries of novel salicylamide derivatives. These new chemical entities can then be screened

for enhanced potency, selectivity, or improved pharmacokinetic properties, driving forward the

discovery of new therapeutic agents.
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Conclusion
2-(Acetyloxy)-5-chlorobenzoic acid is more than a simple chemical reagent; it is a strategic

tool for advanced organic synthesis. The presence of the acetyl protecting group provides the

necessary control to perform selective chemistry on the carboxylic acid function. The protocols

detailed in this guide offer a validated framework for the synthesis, functionalization, and

deprotection of this intermediate, enabling the creation of diverse and complex molecules. For

researchers in drug discovery, mastering the use of such versatile building blocks is essential

for the efficient development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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